(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
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Overview
Description
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including a fluorobenzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-2-ylmethyl substituent. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step may involve nitration reactions using nitric acid or other nitrating agents.
Acrylamide Formation: The acrylamide moiety can be introduced via a condensation reaction between an amine and an acrylate ester.
Final Coupling: The final step involves coupling the pyridin-2-ylmethyl group to the acrylamide backbone, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide: Similar structure with a chlorine substituent instead of fluorine.
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide: Similar structure with a different position of the nitro group.
Uniqueness
The uniqueness of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-16-8-9-19-20(13-16)31-22(25-19)26(14-17-5-1-2-11-24-17)21(28)10-7-15-4-3-6-18(12-15)27(29)30/h1-13H,14H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIKQRKBCHGYTP-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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